molecular formula C18H17NO5 B344248 N-(p-Tolyl)-2,5-diacetoxybenzamide

N-(p-Tolyl)-2,5-diacetoxybenzamide

Cat. No.: B344248
M. Wt: 327.3 g/mol
InChI Key: OGUJOWUNJNWVQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(p-Tolyl)-2,5-diacetoxybenzamide is a synthetic benzamide derivative characterized by a central benzamide core substituted with acetoxy groups at the 2- and 5-positions and a p-tolyl (para-methylphenyl) group attached via an amide linkage. This compound is of interest in medicinal chemistry due to its structural similarity to nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.

Properties

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

[4-acetyloxy-3-[(4-methylphenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C18H17NO5/c1-11-4-6-14(7-5-11)19-18(22)16-10-15(23-12(2)20)8-9-17(16)24-13(3)21/h4-10H,1-3H3,(H,19,22)

InChI Key

OGUJOWUNJNWVQQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)OC(=O)C)OC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)OC(=O)C)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives ()

The closest analogs in the provided evidence are sulfonamide derivatives such as N-(9,10-dihydro-9,10-dioxoanthracen-2-yl-amino-carbonyl)-4-[5-(p-tolyl)-3-trifluoromethyl-1H-pyrazol-1-yl] benzene sulfonamide (10a–d) . These compounds share the p-tolyl substituent but differ in core structure:

  • Backbone : Sulfonamide vs. benzamide.
  • Functional Groups: Trifluoromethyl pyrazole and anthraquinone moieties in sulfonamide derivatives vs. diacetoxy groups in N-(p-Tolyl)-2,5-diacetoxybenzamide.
Property This compound Sulfonamide Derivatives (10a–d)
Core Structure Benzamide Sulfonamide
Key Substituents 2,5-Diacetoxy, p-tolyl Trifluoromethyl pyrazole, anthraquinone
Synthetic Method Not reported Reflux in ethanol/DMF

Benzathine Benzylpenicillin ()

While unrelated in structure, Benzathine benzylpenicillin—a penicillin salt with a dibenzylethylenediamine counterion—highlights the importance of amide bonds and aromatic substituents in drug design . Key contrasts include:

  • Complexity : The penicillin derivative has a bicyclic β-lactam core, contrasting with the simpler benzamide scaffold of the target compound.

Notes on Evidence Utilization

  • The absence of direct data underscores the need for consultation of specialized databases (e.g., SciFinder, Reaxys) or primary literature for comprehensive analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.